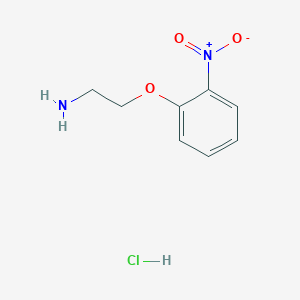

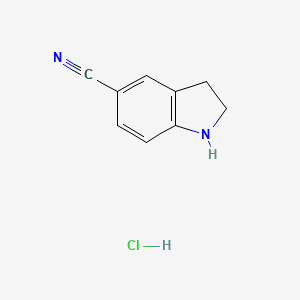

![molecular formula C10H18N4 B1453112 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine CAS No. 1311315-76-0](/img/structure/B1453112.png)

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolic Pathways and Clinical Application Insights

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine and its derivatives have shown significant importance in clinical applications, especially in the treatment of psychiatric disorders and infections. This section provides insights into the metabolic pathways of arylpiperazine derivatives, including 1-aryl-piperazine formation through CYP3A4-dependent N-dealkylation. These metabolites have varied effects on serotonin receptors and other neurotransmitter receptors, underscoring their utility in treating depression, psychosis, or anxiety. The pharmacokinetics of these compounds reveal extensive tissue distribution, including the brain, highlighting their potential in targeting central nervous system disorders (Caccia, 2007).

Antimicrobial Activities Against Mycobacterium tuberculosis

Piperazine derivatives have demonstrated significant antimicrobial activities, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases the compound's versatility and potential in addressing critical infectious diseases. The structure-activity relationship (SAR) of these molecules offers a pathway for developing safer, selective, and cost-effective antimicrobial agents, contributing to the ongoing battle against tuberculosis and other infectious diseases (Girase et al., 2020).

Therapeutic and Pharmaceutical Applications

Piperazine derivatives are central to the design of a wide array of drugs with diverse therapeutic uses. Their structural modification has led to the development of molecules with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. This underlines the chemical's broad pharmacological potential and its role in the development of new therapeutic agents. The review of patents involving piperazine compounds provides insights into the ongoing research and innovation in drug discovery, emphasizing the scaffold's flexibility and its impact on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

Propiedades

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-14-8-5-12-10(14)9-13-6-3-11-4-7-13/h5,8,11H,2-4,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOUPOSIFGYLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

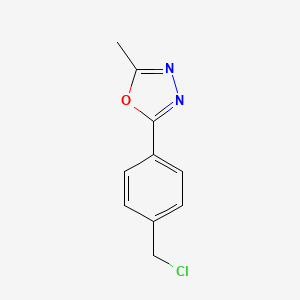

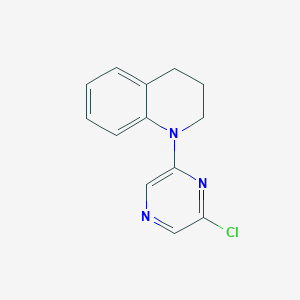

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)